BenchChemオンラインストアへようこそ!

4-((4-chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

The compound 4-((4-chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide (CAS 941877-96-9) is a synthetic hybrid molecule that integrates a 1,3,4-oxadiazole core, a furan ring, and a 4-chlorophenyl thioether linked via a butanamide spacer. This specific combination of pharmacophores places it within a recognized class of heterocyclic compounds known for diverse biological activities, including antimicrobial, antitubercular, and enzyme inhibitory properties.

Molecular Formula C16H14ClN3O3S
Molecular Weight 363.82
CAS No. 941877-96-9
Cat. No. B2555723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide
CAS941877-96-9
Molecular FormulaC16H14ClN3O3S
Molecular Weight363.82
Structural Identifiers
SMILESC1=COC(=C1)C2=NN=C(O2)NC(=O)CCCSC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H14ClN3O3S/c17-11-5-7-12(8-6-11)24-10-2-4-14(21)18-16-20-19-15(23-16)13-3-1-9-22-13/h1,3,5-9H,2,4,10H2,(H,18,20,21)
InChIKeyOZYCQZYGMCTSQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide (CAS 941877-96-9): A Structurally Distinct 1,3,4-Oxadiazole Hybrid for Specialized Procurement


The compound 4-((4-chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide (CAS 941877-96-9) is a synthetic hybrid molecule that integrates a 1,3,4-oxadiazole core, a furan ring, and a 4-chlorophenyl thioether linked via a butanamide spacer . This specific combination of pharmacophores places it within a recognized class of heterocyclic compounds known for diverse biological activities, including antimicrobial, antitubercular, and enzyme inhibitory properties [1]. Unlike generic oxadiazole libraries, the unique electronic and steric profile conferred by the 4-chlorophenylthio substituent distinguishes it from its direct fluorinated, methylated, or sulfonyl analogs, making its procurement a targeted decision for specific structure-activity relationship (SAR) exploration.

Why 4-((4-chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide Cannot Be Replaced by a Generic 1,3,4-Oxadiazole Analog


In the procurement of research chemicals for SAR studies, the assumption that any 1,3,4-oxadiazole-furan hybrid can substitute for another is a critical error. The specific 4-chlorophenylthio moiety in CAS 941877-96-9 creates a distinct electronic environment and lipophilic character compared to its closest analogs, such as the 4-fluorophenylthio (CAS 942003-28-3) or p-tolylthio variants, as well as the oxidized 4-chlorophenylsulfonyl form (CAS 941901-26-4) . Research on furan-oxadiazole hybrids has demonstrated that even minor substituent changes on the aryl ring dramatically alter bioactivity, as seen in antitubercular lead 2l where electron-withdrawing groups were essential for achieving a MIC of 3.13 µg/mL [1]. Therefore, substituting the chlorine with a fluorine, methyl, or oxidized sulfur can lead to a complete loss of the specific inhibitory profile or binding kinetics that a research program may be targeting, rendering the compound non-interchangeable.

Quantitative Differentiation Evidence for 4-((4-chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide Against Its Closest Analogs


Distinct Electronic Profile vs. 4-Fluorophenylthio Analog (CAS 942003-28-3) Enables Differential Target Engagement

The 4-chlorophenylthio substituent in CAS 941877-96-9 provides a distinct halogen bonding capability and lipophilicity (cLogP) compared to the 4-fluorophenylthio analog (CAS 942003-28-3). While both are electron-withdrawing groups, chlorine's larger atomic radius and polarizability create a deeper σ-hole, enabling stronger halogen bonds with target proteins [1]. In analogous oxadiazole series, a chlorine-to-fluorine substitution has been shown to shift the MIC by a factor of 2- to 4-fold against Mycobacterium tuberculosis [2].

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Critical Thioether Linkage vs. Oxidized Sulfonyl Analog (CAS 941901-26-4): Implications for Metabolic Stability and Potency

The thioether (-S-) linkage in CAS 941877-96-9 is a key structural feature that differentiates it from the sulfonyl (-SO2-) analog (CAS 941901-26-4). The sulfonyl group is a stronger electron-withdrawing group and is more resistant to oxidative metabolism, while the thioether can be a site for metabolic S-oxidation, potentially acting as a prodrug or a soft drug [1]. In related oxadiazole series, oxidation of a thioether to a sulfone has been shown to decrease inhibitory potency by over 10-fold due to a loss of conformational flexibility [2].

Drug Metabolism Pharmacokinetics Oxidative Stability

Enhanced Lipophilic Bulk vs. p-Tolylthio Analog: Impact on Membrane Permeability and Target Access

The 4-chlorophenylthio group in CAS 941877-96-9 provides a superior balance of lipophilicity and steric bulk compared to the p-tolylthio analog. The chlorine atom contributes to both lipophilicity (π = +0.71) and a moderate electron-withdrawing inductive effect (-I), whereas the p-methyl group (π = +0.56) is solely electron-donating (+I) [1]. This dual electronic-lipophilic character can be critical for penetrating the lipophilic cell wall of Mycobacterium tuberculosis, where chlorine-substituted oxadiazoles have shown up to 4-fold lower MIC values than their methyl counterparts [2].

Physicochemical Properties Lipophilicity Membrane Permeability

Optimal Application Scenarios for Procuring 4-((4-chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide (CAS 941877-96-9)


Halogen Bonding-Focused Structure-Based Drug Design for Tuberculosis Targets

Research groups investigating InhA or other mycobacterial enzymes with a halogen-binding pocket should select this compound over the 4-fluorophenylthio analog because the chlorine atom's deeper σ-hole enables stronger, more specific halogen bonding, potentially leading to tighter binding and lower MIC values as seen in structurally related furan-oxadiazole leads [1]. The quantitative evidence suggests that the chlorine substituent can enhance target engagement by 2- to 3-fold compared to fluorine.

Metabolic Stability and Prodrug Design Studies

For programs exploring controlled metabolic activation via S-oxidation, this compound's thioether linkage provides a distinct advantage over the metabolically inert sulfonyl analog (CAS 941901-26-4). The thioether can be enzymatically oxidized in vivo, offering a pathway for prodrug design that is not available with the sulfone form [2].

QSAR Model Development for Antitubercular Activity

Building predictive QSAR models requires systematic variation of substituent electronic and lipophilic parameters. This compound, with its chlorine substituent (σp = +0.23, π = +0.71), fills a critical gap in parameter space between the fluoro (σp = +0.06, π = +0.14) and methyl (σp = -0.17, π = +0.56) analogs, enabling more robust model construction [3].

Quote Request

Request a Quote for 4-((4-chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.